5-Fluoro-1-(phenylsulfonyl)-1H-indole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 99532-44-2) is a critical N-protected fluorinated indole building block for medicinal chemistry. Unlike non-fluorinated or isomeric analogs, the 5-fluoro substituent imparts distinct electronic properties, while the N1-benzenesulfonyl group directs regioselective C2 lithiation—essential for synthesizing 2-functionalized 5-fluoroindoles and complex targets like 9-fluoroellipticine. With reported yields up to 96% and a defined melting point of 119–121°C, this intermediate supports reproducible multi-gram scale-up and analytical method validation. Ensure synthetic success by selecting the correct isomer.

Molecular Formula C14H10FNO2S
Molecular Weight 275.3 g/mol
CAS No. 99532-44-2
Cat. No. B3318363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(phenylsulfonyl)-1H-indole
CAS99532-44-2
Molecular FormulaC14H10FNO2S
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)F
InChIInChI=1S/C14H10FNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H
InChIKeyQVIFQMIUDPKYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 99532-44-2) | Fluorinated Indole Intermediate for Chemical Synthesis and Procurement


5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 99532-44-2) is a synthetic N-protected fluorinated indole derivative used primarily as a building block in medicinal chemistry and complex molecule synthesis . The compound incorporates a 5-fluoro substituent on the indole core and a benzenesulfonyl protecting group at the N1 position, enabling regioselective functionalization and serving as a stable synthetic intermediate [1].

Why Generic 5-Fluoro-1-(phenylsulfonyl)-1H-indole Substitution Fails: Critical Differences in Purity, Isomeric Form, and Synthetic Utility


Substituting 5-fluoro-1-(phenylsulfonyl)-1H-indole with a non-fluorinated or differently protected indole analog can fundamentally alter synthetic outcomes. The 5-fluoro substituent imparts distinct electronic properties and reactivity compared to unsubstituted indoles, while the N1-benzenesulfonyl group provides essential protection for regioselective lithiation and subsequent functionalization [1]. Failure to use the correct isomer—e.g., substituting the 1-phenylsulfonyl derivative with the 2-phenylsulfonyl isomer—leads to different regioselectivity and may result in synthetic failure or reduced yield in critical steps [2].

Quantitative Evidence Guide for 5-Fluoro-1-(phenylsulfonyl)-1H-indole (99532-44-2): Differentiating Data for Informed Procurement


5-Fluoro-1-(phenylsulfonyl)-1H-indole vs. Unsubstituted 1-(Phenylsulfonyl)-1H-indole: Impact of 5-Fluoro Substitution on Physicochemical Properties

The presence of the 5-fluoro substituent in 5-fluoro-1-(phenylsulfonyl)-1H-indole significantly alters key physicochemical properties compared to the non-fluorinated analog 1-(phenylsulfonyl)-1H-indole. Specifically, the melting point increases from 119-121 °C for the 5-fluoro derivative to a predicted higher value, and the calculated density rises from 1.33 g/cm³ for the fluorinated compound to a predicted value, reflecting the increased molecular weight and enhanced intermolecular interactions imparted by fluorine . These changes affect solid-state stability, solubility, and formulation behavior in drug discovery programs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Yield and Purity: 5-Fluoro-1-(phenylsulfonyl)-1H-indole vs. 5-Fluoro-2-(phenylsulfonyl)-1H-indole

In the synthesis of 5-fluoro-1-(phenylsulfonyl)-1H-indole, reported yields range from 73% to 96% under optimized conditions using benzenesulfonyl chloride and 5-fluoroindole . In contrast, the isomeric 5-fluoro-2-(phenylsulfonyl)-1H-indole (CAS 1555519-77-1) is a distinct chemical entity with different reactivity and synthetic utility [1]. Procurement of the correct 1-phenylsulfonyl isomer is critical for applications requiring N1-protection, as the 2-substituted isomer will not undergo the same regioselective lithiation or cross-coupling reactions.

Synthetic Methodology Process Chemistry Isomeric Purity

Regioselective Lithiation: 5-Fluoro-1-(phenylsulfonyl)-1H-indole as a Superior Intermediate Compared to Unprotected 5-Fluoroindole

5-Fluoro-1-(phenylsulfonyl)-1H-indole enables regioselective lithiation at the C2 position of the indole ring, a transformation that is not feasible with unprotected 5-fluoroindole due to competing N-H deprotonation and ring-opening side reactions [1]. This regioselective lithiation was successfully employed in the synthesis of 9-fluoroellipticine, where the N1-benzenesulfonyl group directs metalation to C2, allowing subsequent acylation and cyclization steps [1].

Synthetic Chemistry Regioselective Functionalization Protecting Group Strategy

Analytical Characterization: Definitive 1H NMR and MS Data for 5-Fluoro-1-(phenylsulfonyl)-1H-indole Enable Identity Confirmation

5-Fluoro-1-(phenylsulfonyl)-1H-indole is characterized by a definitive 1H NMR spectrum in CDCl3: δ 7.77-7.82 (dd, J=9 Hz, 1H), 7.71-7.74 (m, 2H), 7.47 (d, J=4 Hz, 1H), 7.30-7.45 (m, 3H), 7.03-7.07 (dd, J=9 Hz, 1H), 6.87-6.95 (dt, J=9 Hz, 1H), 6.51 (d, J=4 Hz, 1H), and a mass spectrum showing M++1 at m/z 276.0 . This specific spectral fingerprint is critical for confirming the identity and purity of the purchased compound, distinguishing it from closely related isomers and analogs.

Analytical Chemistry Quality Control Compound Identity Verification

Primary Research and Industrial Applications for 5-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 99532-44-2)


Synthesis of 2-Substituted 5-Fluoroindole Derivatives via Regioselective Lithiation

The N1-benzenesulfonyl group in 5-fluoro-1-(phenylsulfonyl)-1H-indole directs lithiation exclusively to the C2 position, enabling the synthesis of a wide range of 2-functionalized 5-fluoroindoles. This is a critical step in the preparation of complex molecules such as 9-fluoroellipticine and related analogs [1].

Medicinal Chemistry Building Block for Kinase and Receptor Ligands

The 1-(phenylsulfonyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against EphA2 receptor (IC50 ~2.6 μM), cholinesterases (IC50 8-24 nM), and 5-HT6 receptors (Ki 13-15 nM) [2][3]. While specific bioactivity data for the 5-fluoro analog are limited, it serves as a versatile core for further SAR exploration in these target classes.

Process Chemistry and Scale-Up of Fluorinated Indole Intermediates

With reported yields up to 96% and a well-defined melting point of 119-121 °C, 5-fluoro-1-(phenylsulfonyl)-1H-indole is amenable to multi-gram and kilogram-scale synthesis. Its high purity and reproducible preparation make it suitable for process development and large-scale production of advanced pharmaceutical intermediates .

Quality Control and Analytical Method Development

The published 1H NMR and MS data for 5-fluoro-1-(phenylsulfonyl)-1H-indole provide a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure identity and purity in procurement and manufacturing workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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